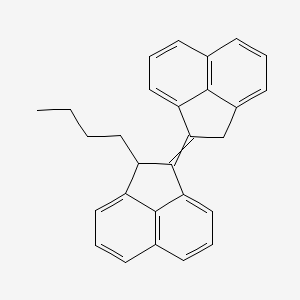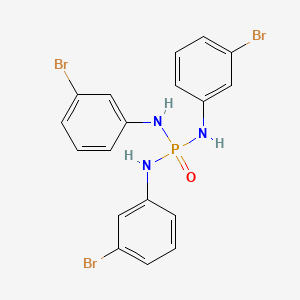
N,N',N''-Tris(3-bromophenyl)phosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide is a chemical compound known for its unique structure and properties It is a derivative of phosphoric triamide, where the hydrogen atoms are replaced by 3-bromophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide typically involves the reaction of phosphoric triamide with 3-bromophenyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction is often catalyzed by a base such as triethylamine to facilitate the substitution of hydrogen atoms with 3-bromophenyl groups.
Industrial Production Methods
Industrial production of N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the 3-bromophenyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phosphoric triamide derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug precursor.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide exerts its effects involves interactions with molecular targets and pathways. The bromine atoms in the 3-bromophenyl groups can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The phosphoric triamide core can interact with metal ions or other electrophilic species, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’,N’'-Tris(3-chlorophenyl)phosphoric triamide: Similar structure but with chlorine atoms instead of bromine.
N,N’,N’'-Tris(3-fluorophenyl)phosphoric triamide: Fluorine atoms replace the bromine atoms.
N,N’,N’'-Tris(3-methylphenyl)phosphoric triamide: Methyl groups instead of bromine atoms.
Uniqueness
N,N’,N’'-Tris(3-bromophenyl)phosphoric triamide is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms enhance the compound’s ability to participate in halogen bonding and influence its electronic properties, making it valuable in specific applications where these characteristics are desired.
Propriétés
Numéro CAS |
90059-45-3 |
|---|---|
Formule moléculaire |
C18H15Br3N3OP |
Poids moléculaire |
560.0 g/mol |
Nom IUPAC |
N-bis(3-bromoanilino)phosphoryl-3-bromoaniline |
InChI |
InChI=1S/C18H15Br3N3OP/c19-13-4-1-7-16(10-13)22-26(25,23-17-8-2-5-14(20)11-17)24-18-9-3-6-15(21)12-18/h1-12H,(H3,22,23,24,25) |
Clé InChI |
BCPQNPPOVRBZDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NP(=O)(NC2=CC(=CC=C2)Br)NC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



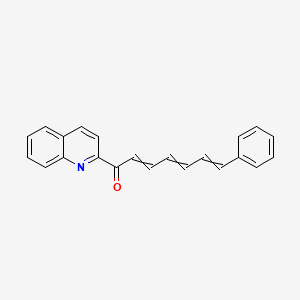
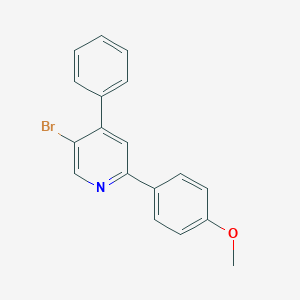

phosphanium bromide](/img/structure/B14381899.png)

![2,6-Diphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14381907.png)
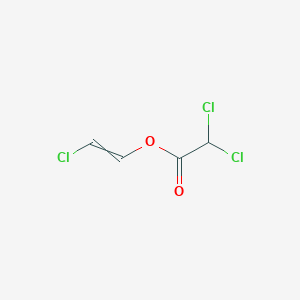


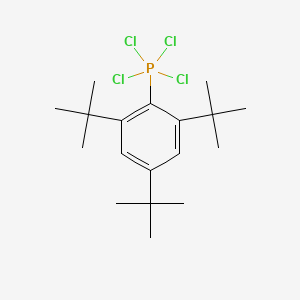
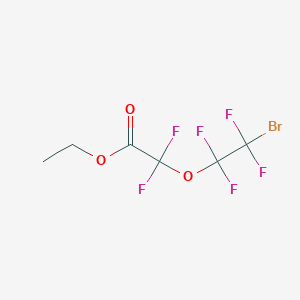
![5-Fluoro-3,3-dimethyl-1-oxaspiro[3.5]nonane](/img/structure/B14381965.png)
